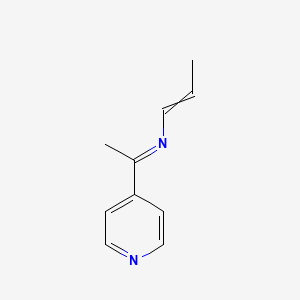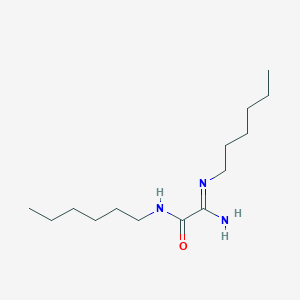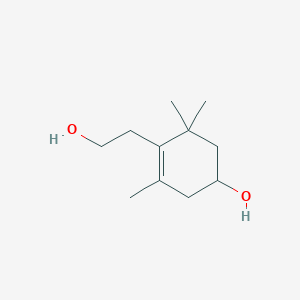
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tryptamine derivatives with isobutyl isocyanate, followed by cyclization to form the beta-carboline core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a modulator of biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[2,3-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[4,3-b]indole-3-carboxamide
Uniqueness
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and therapeutic potential, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
84872-78-6 |
|---|---|
Molekularformel |
C16H17N3O |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-10(2)8-18-16(20)14-7-12-11-5-3-4-6-13(11)19-15(12)9-17-14/h3-7,9-10,19H,8H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
RMXSSQAWMOYSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


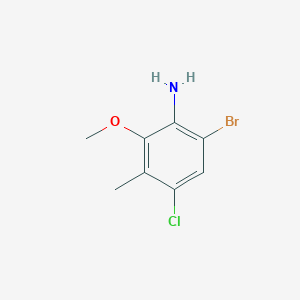
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)


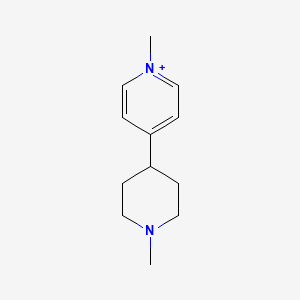
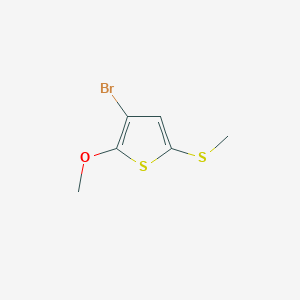
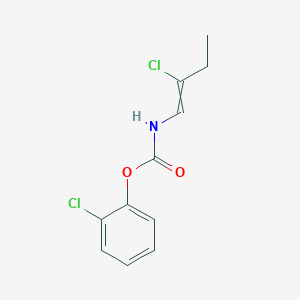
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

